(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide
CAS No.: 369395-15-3
Cat. No.: VC21447274
Molecular Formula: C20H16N4O2S
Molecular Weight: 376.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 369395-15-3 |
|---|---|
| Molecular Formula | C20H16N4O2S |
| Molecular Weight | 376.4g/mol |
| IUPAC Name | 4-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide |
| Standard InChI | InChI=1S/C20H16N4O2S/c1-26-17-4-2-3-14(9-17)18-12-27-20(24-18)15(10-21)11-23-16-7-5-13(6-8-16)19(22)25/h2-9,11-12,23H,1H3,(H2,22,25)/b15-11+ |
| Standard InChI Key | GQKKMFIPCXOCBM-RVDMUPIBSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N |
| SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N |
Introduction
(E)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is an organic compound that belongs to the class of thiazole derivatives. These compounds are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms, often associated with significant biological activities. The compound features a conjugated system, including a cyano group, a thiazole moiety, and a methoxy-substituted phenyl group, making it a potential candidate for pharmaceutical and biochemical applications.
Structural Characteristics
The chemical structure of this compound includes:
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Core Structure: A thiazole ring bonded to a methoxyphenyl group.
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Functional Groups: A cyano group (-CN), an amide group (-CONH), and a vinyl linkage (-CH=CH-) connecting the thiazole ring to the benzamide moiety.
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Conjugation: The extended conjugation across the molecule enhances its electronic properties, potentially contributing to bioactivity.
Key structural parameters such as bond angles and dihedral angles influence its reactivity and interactions with biological targets.
Synthesis of the Compound
The synthesis of (E)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves:
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Preparation of Thiazole Derivative: The thiazole ring is synthesized using condensation reactions between α-haloketones and thiourea or similar reagents.
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Introduction of Cyano Group: Functionalization with a cyano group is achieved through nucleophilic substitution or addition reactions.
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Vinyl Linkage Formation: A Knoevenagel condensation reaction between the thiazole derivative and an aldehyde introduces the vinyl bond.
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Amidation: Coupling with aminobenzamide completes the synthesis.
The reaction conditions, such as temperature, solvent choice, and catalysts, are optimized to ensure high yield and purity.
Biological Significance
Thiazole derivatives like (E)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide have been extensively studied for their pharmacological properties. Potential applications include:
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Antimicrobial Activity:
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Anticancer Potential:
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Anti-inflammatory Properties:
Analytical Characterization
To confirm the structure and purity of (E)-4-((2-Cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide, various analytical techniques are employed:
| Technique | Purpose | Observations |
|---|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments | Peaks corresponding to aromatic protons and vinyl hydrogens |
| Mass Spectrometry | Confirms molecular weight | Molecular ion peak at expected m/z value |
| IR Spectroscopy | Detects functional groups | Cyano stretch (~2200 cm), amide stretch (~1650 cm) |
| X-ray Crystallography | Determines 3D structure | Reveals dihedral angles and intermolecular interactions |
Research Findings
Recent studies on related compounds have highlighted:
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Structure–Activity Relationships (SAR):
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Molecular Docking Studies:
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Toxicity Studies:
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